5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Catalog No.
S749465
CAS No.
120-98-9
M.F
C6H7NO7S2
M. Wt
269.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-hydroxybenzene-1,3-disulphonic acid

CAS Number

120-98-9

Product Name

5-Amino-4-hydroxybenzene-1,3-disulphonic acid

IUPAC Name

5-amino-4-hydroxybenzene-1,3-disulfonic acid

Molecular Formula

C6H7NO7S2

Molecular Weight

269.3 g/mol

InChI

InChI=1S/C6H7NO7S2/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14)

InChI Key

HTYRTGGIOAMLRR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O

5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS 120-98-9), commonly referred to as 2-aminophenol-4,6-disulfonic acid, is a highly water-soluble, bifunctional aromatic intermediate critical for the synthesis of advanced azo, reactive, and pre-metallized dyes. Featuring an ortho-aminophenol chelation motif flanked by two strongly acidic sulfonic acid groups, this compound serves as an ideal diazo component or coupling agent in industrial dye manufacturing. Its primary procurement value lies in its ability to form stable, highly soluble transition metal complexes (such as with copper or chromium), making it a cornerstone precursor for manufacturing high-fastness mordant dyes and level-dyeing reactive formulations [1].

Attempting to substitute this compound with monosulfonated alternatives, such as 2-aminophenol-4-sulfonic acid, fundamentally compromises the dye's performance in high-concentration aqueous systems. The absence of the second sulfonic acid group drastically reduces the intermediate's hydrophilicity, leading to poor solubility in high-salinity reactive dye baths. This reduced solubility causes premature dye aggregation, uneven leveling on cellulosic fibers, and lower exhaustion rates. Furthermore, replacing it with unsulfonated 2-aminophenol entirely eliminates the acid-dyeing capability and renders the resulting metal complexes insoluble in water, causing catastrophic process failures in aqueous dyeing workflows [1].

Aqueous Solubility and Dye Bath Stability

The dual sulfonic acid groups on 5-amino-4-hydroxybenzene-1,3-disulphonic acid impart exceptional hydrophilicity, ensuring that both the intermediate and the resulting dye remain fully dissolved even in high-ionic-strength environments. Compared to monosulfonated analogs like 2-aminophenol-4-sulfonic acid, the disulfonated structure prevents precipitation during the salting-out phase of reactive dyeing, enabling higher concentration formulations and superior leveling properties [1].

Evidence DimensionAqueous solubility and resistance to precipitation in high-salinity dye baths
Target Compound DataHighly soluble; maintains stable aqueous solutions during high-salt reactive dyeing
Comparator Or Baseline2-Aminophenol-4-sulfonic acid (monosulfonated analog)
Quantified DifferenceDisulfonation significantly increases the solubility limit and prevents dye aggregation compared to the monosulfonated baseline
ConditionsAqueous dye bath formulation and high-salinity exhaustion processes

Ensures defect-free, uniform dyeing (leveling) and allows manufacturers to formulate highly concentrated liquid dyes without risk of precipitation.

Metal Complexation and Fastness Enhancement

The ortho-aminophenol structural motif is uniquely suited for bidentate chelation with transition metals such as Cu(II) and Cr(III). When incorporated into an azo dye, this specific arrangement forms highly stable 5-membered chelate rings. Compared to non-chelating dye intermediates (e.g., aniline-2,5-disulfonic acid), the metal complexes formed by 5-amino-4-hydroxybenzene-1,3-disulphonic acid exhibit drastically improved photostability and resistance to oxidative degradation, translating to superior light and wash fastness in the final textile [1].

Evidence DimensionChelation capacity and resulting dye fastness
Target Compound DataForms highly stable 5-membered ortho-aminophenol metal chelates (e.g., with Cu2+ or Cr3+)
Comparator Or BaselineNon-hydroxylated analogs (e.g., aniline-2,5-disulfonic acid)
Quantified DifferenceProvides direct metal mordanting capability, yielding significantly higher light and wash fastness ratings
ConditionsPre-metallized azo dye synthesis and textile application

Critical for producing premium, high-durability textiles that require rigorous light and wash fastness standards.

Diazotization Efficiency and Processability

The strong electron-withdrawing nature of the two sulfonic acid groups stabilizes the diazonium salt formed during the initial stages of azo dye synthesis. Compared to unsulfonated 2-aminophenol, which is prone to rapid oxidation and side-reactions (such as tar formation) during diazotization, 5-amino-4-hydroxybenzene-1,3-disulphonic acid allows for highly controlled, high-yield coupling reactions. This stability directly improves the purity of the final dye and reduces the need for extensive downstream purification [1].

Evidence DimensionDiazonium salt stability and coupling yield
Target Compound DataHigh stability of the diazonium intermediate due to dual electron-withdrawing -SO3H groups
Comparator Or BaselineUnsulfonated 2-aminophenol
Quantified DifferenceSubstantially lower rates of oxidative degradation and tar formation during diazotization
ConditionsIndustrial scale azo coupling in acidic aqueous media

Maximizes batch-to-batch reproducibility and overall yield in large-scale industrial dye manufacturing.

Synthesis of High-Fastness Pre-Metallized Dyes

Because of its ortho-aminophenol chelation motif, this compound is the premier choice for manufacturing pre-metallized acid dyes (e.g., 1:1 or 1:2 metal complex dyes). It is specifically used when formulating dyes for wool, silk, and polyamides where exceptional light and wash fastness are non-negotiable [2].

Formulation of High-Concentration Reactive Dyes

The dual sulfonic acid groups provide the extreme water solubility required for modern reactive dye formulations. It is ideal for continuous dyeing processes and high-salinity exhaustion baths where monosulfonated intermediates would precipitate or cause unlevel dyeing on cellulosic fibers[1].

Development of Water-Soluble Analytical Reagents

Beyond textiles, its strong metal-binding properties and high aqueous solubility make it an excellent precursor for synthesizing colorimetric reagents and fluorescent probes used in the analytical detection of trace transition metals in aqueous environmental or biological samples [2].

XLogP3

-1.1

Other CAS

120-98-9

Wikipedia

5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Dates

Last modified: 08-15-2023

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